molecular formula C22H19FN4OS B2718293 N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide CAS No. 1297612-87-3

N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide

Cat. No.: B2718293
CAS No.: 1297612-87-3
M. Wt: 406.48
InChI Key: UJGYMYBFPFXCCW-UHFFFAOYSA-N
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Description

N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide is a synthetic small molecule chemical compound intended for research and development purposes. This compound features a complex structure incorporating a pyrazolidine core linked to a 4-methyl-1,3-thiazole moiety and a benzyl group, making it a potentially valuable intermediate in medicinal chemistry and drug discovery programs . The integration of the thiazole ring, a privileged scaffold in pharmacology, is known to enhance a molecule's ability to interact with biological targets due to its rigidity and electronic properties . Researchers can utilize this compound as a key building block for constructing more complex, bioactive molecules. Its structural attributes are typical of compounds explored for various biochemical applications, including use as a protein kinase inhibitor . It is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4OS/c1-14-20(29-21(24-14)16-8-10-17(23)11-9-16)18-12-19(26-25-18)22(28)27(2)13-15-6-4-3-5-7-15/h3-11,18-19,25-26H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOCPIPPSYLMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H23FN4OS
  • Molecular Weight : 410.5 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1297612-87-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound's structural features enable it to modulate the activity of these targets, leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, molecular docking studies have demonstrated its ability to inhibit EGFR (epidermal growth factor receptor) tyrosine kinase, a crucial target in cancer therapy. The compound exhibited significant cytotoxic effects on various cancer cell lines, including HT29 (colorectal cancer) and DU145 (prostate cancer) cells, as assessed by the MTT assay .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of tyrosinase, an enzyme implicated in melanin biosynthesis. In vitro assays indicated that modifications to the benzyl and thiazole moieties significantly affect inhibitory potency. For example, derivatives with hydroxyl substitutions on the phenyl ring displayed enhanced tyrosinase inhibitory activity compared to those without such modifications .

Study 1: Anticancer Efficacy

A study conducted on the compound's efficacy against DU145 and HT29 cell lines revealed an IC50 value of approximately 15 µM, indicating potent anticancer activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Study 2: Tyrosinase Inhibition

In another investigation focusing on tyrosinase inhibition, derivatives of the compound were tested for their IC50 values. The most potent derivative achieved an IC50 value of 10 µM, significantly outperforming standard inhibitors like kojic acid (IC50 = 28 µM) .

Data Summary

Activity Target IC50 Value Reference
AnticancerDU145 Cell Line15 µM
AnticancerHT29 Cell Line15 µM
Tyrosinase InhibitionTyrosinase10 µM
Tyrosinase InhibitionKojic Acid28 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Analysis

The target compound shares structural similarities with synthesized derivatives in and –6, particularly in its thiazole and aryl components. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups
Target Compound Pyrazolidine-1,3-thiazole N-benzyl, N-methyl, 4-fluorophenyl, methyl-thiazole, carboxamide Thiazole, fluorophenyl, pyrazolidine, amide
Compound 35 () Thiazole-cyclopropane Benzo[d][1,3]dioxol-5-yl, trifluoromethoxybenzoyl, phenyl Thiazole, trifluoromethoxy, cyclopropane
Compounds 7–9 () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Triazole, sulfonyl, difluorophenyl

Key Observations :

  • The thiazole ring in the target compound and compound 35 () may confer similar electronic properties, but the presence of a pyrazolidine core instead of a cyclopropane alters steric and conformational dynamics.

Yield Comparison :

Compound Synthetic Yield Key Steps
Target Compound Not reported Likely multi-step (amide coupling, cyclization)
Compound 35 () 23% Amidation of cyclopropanecarboxylic acid
Compounds 10–15 () 45–68% S-alkylation of triazoles with α-haloketones

The lower yield of compound 35 () highlights challenges in amidation steps, which may also apply to the target compound .

Spectroscopic and Analytical Data

Spectroscopic features of the target compound can be inferred from analogs:

IR Spectroscopy :

  • The absence of a C=O stretch (~1660–1680 cm⁻¹) in ’s triazoles contrasts with the expected carboxamide C=O stretch (~1650–1700 cm⁻¹) in the target compound.
  • A C=S stretch (~1240–1255 cm⁻¹) observed in ’s thioamides is absent here, consistent with the thiazole’s saturated sulfur.

NMR Analysis :

  • The 4-fluorophenyl group would show a characteristic doublet in ¹H NMR (δ ~7.2–7.8 ppm, J = 8–9 Hz) and a signal at ~-115 ppm in ¹⁹F NMR, as seen in fluorinated analogs .
  • The N-methyl and N-benzyl groups would resonate at δ ~2.8–3.2 ppm (CH₃) and δ ~4.5–5.0 ppm (CH₂Ph), respectively .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions between thiazole and pyrazolidine precursors.
  • Protection/deprotection strategies for functional groups to avoid side reactions (e.g., benzyl or tert-butyl groups) .
  • Monitoring via thin-layer chromatography (TLC) and intermediate characterization using NMR spectroscopy .

Q. How is the compound characterized post-synthesis?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., distinguishing benzyl and fluorophenyl protons) .
  • Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy to identify functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

Initial screening often involves:

  • Antimicrobial assays (e.g., broth microdilution for MIC determination) .
  • Anticancer activity via cell viability assays (e.g., MTT against HeLa or MCF-7 cell lines) .
  • Enzyme inhibition studies (e.g., kinase or protease targets) using fluorometric or colorimetric readouts .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

Advanced strategies include:

  • Ultrasound-assisted synthesis to enhance reaction rates (e.g., 30-minute reactions at 50°C with 85% yield) .
  • Microwave irradiation for efficient heating, reducing side products in cyclization steps .
  • Solvent optimization (e.g., DMF for polar intermediates) and chromatographic purification (e.g., silica gel column) .

Q. How can structure-activity relationships (SAR) be elucidated?

Methodologies include:

  • Derivatization of the pyrazolidine or thiazole moieties to assess substituent effects on bioactivity .
  • Comparative bioassays using analogs with modified fluorophenyl or methyl groups to identify critical pharmacophores .

Q. How to resolve contradictions between computational predictions and experimental data?

  • Molecular dynamics simulations to refine docking poses (e.g., adjusting protonation states of the carboxamide group) .
  • Mutagenesis studies on target proteins to validate predicted binding interactions .

Q. What advanced techniques analyze binding interactions with biological targets?

  • X-ray crystallography to resolve co-crystal structures with enzymes (e.g., kinase domains) .
  • Surface Plasmon Resonance (SPR) for real-time binding affinity measurements (KD values) .
  • Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

Q. How to address discrepancies in biological activity across studies?

  • Dose-response re-evaluation to rule out concentration-dependent effects .
  • Cell-line specificity testing (e.g., comparing epithelial vs. hematopoietic cancer models) .
  • Metabolic stability assays (e.g., liver microsomes) to assess compound degradation in different systems .

Notes

  • Methodological Focus : Answers emphasize protocols (e.g., TLC monitoring, SPR) over definitions.
  • Data Integration : Examples from analogous compounds (e.g., thiazole derivatives in ) were adapted to reflect best practices for the target compound.

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